molecular formula C12H14ClFN2O3 B2646753 N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920223-33-2

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No. B2646753
CAS RN: 920223-33-2
M. Wt: 288.7
InChI Key: DDHJUOBHNUQICN-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CFM-2 is a non-peptide inhibitor of the protease enzyme, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Fluorescence Imaging and Probes One significant application is in the development of fluorescent probes for bioimaging and environmental monitoring. Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and water samples, highlighting the compound's utility in sensitive environmental and health-related detections (Zhu et al., 2019). Similarly, Lou et al. (1997) reported on fluorophores for temperature monitoring in organic solvents, demonstrating the compound's role in non-intrusive temperature measurements (Lou et al., 1997).

Drug Development and Pharmacological Studies The compound's involvement in pharmacological research is evident in studies exploring novel therapeutic agents. For instance, the work by Iwamoto and Kita (2006) on a Na+/Ca2+ exchange inhibitor showcases the compound's potential in neuroprotection and treatment of neurological disorders (Iwamoto & Kita, 2006). This highlights the compound's relevance in developing new treatments for complex diseases.

Molecular Interactions and Chemical Reactions Research by Mamedov et al. (2016) on novel synthetic approaches for the creation of di- and mono-oxalamides from specific reactants illustrates the compound's role in advancing synthetic chemistry and understanding molecular rearrangements (Mamedov et al., 2016). This type of research is crucial for developing new chemical synthesis strategies and understanding chemical behavior.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3/c1-2-7(6-17)15-11(18)12(19)16-8-3-4-10(14)9(13)5-8/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHJUOBHNUQICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

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